7-HYDROXY-6-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Overview
Description
7-HYDROXY-6-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This particular compound has been studied for its potential therapeutic applications, especially in the field of central nervous system (CNS) disorders due to its interaction with serotonin receptors .
Preparation Methods
The synthesis of 7-HYDROXY-6-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves the following steps:
Starting Material: The synthesis begins with 6-acetyl-7-hydroxy-4-methylcoumarin.
Piperazine Introduction: The piperazine group is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with the coumarin compound under basic conditions.
Cyclization: The final step involves cyclization to form the cyclopenta[c]chromen-4-one structure.
Industrial production methods often involve optimizing these steps to increase yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
7-HYDROXY-6-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE undergoes several types of chemical reactions:
Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include modified coumarin derivatives with altered biological activities.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interaction with serotonin receptors, making it a potential candidate for treating CNS disorders.
Industry: Used in the development of fluorescent probes and sensors due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 7-HYDROXY-6-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE primarily involves its interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. By binding to these receptors, the compound can modulate serotonin levels in the brain, which is crucial for mood regulation and other CNS functions . The molecular targets include the G-protein-coupled receptors, and the pathways involved are related to neurotransmitter signaling.
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives with piperazine groups, such as:
6-Acetyl-7-hydroxy-4-methylcoumarin: Known for its CNS activity.
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one: Studied for its antimicrobial properties.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Investigated for its antibacterial and antifungal activities.
The uniqueness of 7-HYDROXY-6-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE lies in its specific structure, which allows for strong interaction with serotonin receptors, making it a promising candidate for CNS-related therapeutic applications.
Properties
IUPAC Name |
7-hydroxy-6-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-19-7-9-20(10-8-19)11-15-16(21)6-5-13-12-3-2-4-14(12)18(22)23-17(13)15/h5-6,21H,2-4,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBGITMGCCVXPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C4=C3CCC4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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